Kif15-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kif15-IN-1 是一种靶向驱动蛋白家族成员 15 (KIF15) 的小分子抑制剂,KIF15 是一种参与细胞分裂过程中有丝分裂纺锤体形成的运动蛋白。KIF15 在维持纺锤体双极性方面发挥着至关重要的作用,尤其是在对其他驱动蛋白抑制剂产生耐药性的癌细胞中。 This compound 已在癌症研究中显示出潜力,因为它能够抑制 KIF15 的活性并因此抑制癌细胞增殖 .

准备方法

合成路线和反应条件: Kif15-IN-1 的合成涉及多个步骤,包括形成关键中间体及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,在现有文献中未公开 .

工业生产方法: this compound 的工业生产方法没有得到广泛的记录。 该化合物很可能采用标准的制药生产工艺进行生产,包括大规模合成、纯化和质量控制措施,以确保化合物的功效和安全性 .

化学反应分析

反应类型: Kif15-IN-1 主要经历小分子抑制剂典型的反应,包括与其靶蛋白 KIF15 的结合相互作用。 该化合物在生理条件下不会发生氧化、还原或取代等重大化学转化 .

常用试剂和条件: this compound 合成中常用的试剂包括各种有机溶剂、催化剂和保护基团,以促进所需分子结构的形成。 有关这些试剂和条件的具体信息尚未公开 .

主要形成的产物: this compound 合成中形成的主要产物是抑制剂本身。 在标准储存和使用条件下,没有报道出现明显的副产物或降解产物 .

科学研究应用

Breast Cancer Studies

Recent studies have demonstrated that Kif15-IN-1 exhibits potent anti-proliferative effects across various breast cancer subtypes:

- Cell Line Studies : In vitro studies using MDA-MB231 and MCF7 cell lines revealed that this compound inhibited cell proliferation in a concentration-dependent manner. The compound's GI50 values indicate significant cytotoxicity against these cancer cells .

- Morphological Changes : Treated cells displayed notable morphological alterations, indicative of apoptosis and reduced viability .

Glioma Research

KIF15 has been identified as a potential therapeutic target in glioma:

- Upregulation in Tumors : Studies have shown that KIF15 is significantly upregulated in glioma tissues and correlates with poor prognosis .

- Knockdown Studies : Silencing KIF15 led to inhibited proliferation and induced apoptosis in glioma cells, suggesting that targeting this protein could be a viable therapeutic strategy .

Combination Therapies

This compound has also been explored in combination with other therapeutic agents:

- Synergistic Effects : A study highlighted the synergistic effects of combining this compound with ispinesib (another kinesin inhibitor) in gastric cancer cells, demonstrating enhanced efficacy compared to monotherapy .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Kif15-IN-1 通过与 KIF15 的运动域结合而发挥作用,从而抑制其运动性和功能。这种抑制会破坏有丝分裂纺锤体的形成和维持,导致癌细胞发生细胞周期停滞和凋亡。 This compound 的分子靶标包括 KIF15 上的微管结合位点,这些位点对其运动活性至关重要 .

相似化合物的比较

与其他驱动蛋白抑制剂(如靶向 Eg5 (KIF11) 的异戊酰异喷司他汀和非拉尼西布)相比,Kif15-IN-1 在其对 KIF15 的特异性方面是独一无二的。虽然 Eg5 抑制剂已在临床试验中得到广泛研究和使用,但由于 KIF15 的补偿活性,往往会出现对这些抑制剂的耐药性。 This compound 通过直接抑制 KIF15 来解决这个问题,使其成为抗癌治疗武器库中宝贵的补充 .

类似化合物清单:- 异戊酰异喷司他汀(KIF11 抑制剂)

- 非拉尼西布(KIF11 抑制剂)

- ARRY-520(KIF11 抑制剂)

- KIF23 抑制剂(靶向另一个驱动蛋白家族成员)

结论

This compound 是一种有效的 KIF15 特异性抑制剂,在癌症研究和治疗应用中具有巨大的潜力。其独特的作用机制和克服其他驱动蛋白抑制剂耐药性的能力使其成为进一步开发和研究的有希望的候选者。

生物活性

Kif15-IN-1, a quinazolinedione derivative, has emerged as a potent inhibitor of the kinesin motor protein KIF15, which plays a critical role in spindle assembly and cell division. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

KIF15 is essential for the formation and stabilization of microtubules during mitosis. It acts as a cross-linker that reinforces k-fiber bundles within the mitotic spindle, thereby facilitating proper chromosome alignment and segregation. Inhibition of KIF15 disrupts these processes, leading to abnormal spindle formation and increased monopolarity in dividing cells.

This compound has been shown to inhibit KIF15 activity with an IC50 value of approximately 203 nM , significantly lower than previously reported values . This compound effectively abolishes KIF15-driven microtubule gliding in vitro, indicating its strong inhibitory potential.

Effects on Cell Division

Research has demonstrated that treatment with this compound leads to observable changes in cell morphology and behavior. In RPE-1 cells treated with 25 μM this compound, spindle lengths were reduced from 11.4 μm to 9.9 μm , suggesting that this compound mimics the effects observed with KIF15 knockdown . However, it does not significantly alter spindle bipolarity, maintaining a high percentage of bipolar spindles (96% in treated cells) similar to control groups.

In KIRC-1 cells, the percentage of pre-anaphase microtubule arrays exhibiting monopolarity increased from 43% in DMSO-treated cells to 84% post-treatment with this compound . This effect underscores the compound's ability to disrupt normal spindle assembly dynamics.

Implications for Cancer Therapy

KIF15 has been implicated in various cancers, including pancreatic cancer, where it promotes cell proliferation and migration through mechanisms involving cell cycle regulation and apoptosis evasion . The inhibition of KIF15 by compounds like this compound presents a promising therapeutic strategy.

Case Studies

- Pancreatic Cancer Models : In studies involving stable KIF15 knockdown in PANC-1 cells, significant reductions in cell proliferation were observed both in vitro and in vivo. The knockdown resulted in slower tumor growth rates in xenograft models compared to controls .

- Mechanistic Insights : Flow cytometry analyses indicated that KIF15 overexpression leads to enhanced G1/S phase transition, while its inhibition results in cell cycle arrest at the G1 phase . These findings suggest that targeting KIF15 could effectively slow down tumor progression.

Research Findings Summary Table

属性

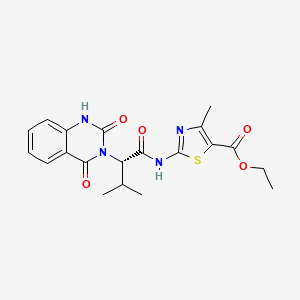

IUPAC Name |

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQKICGMSZCJL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。